Epiyangambin

Leishmaniasis Parasitology Immunomodulation

Select Epiyangambin (CAS 24192-64-1, ≥98% HPLC) for your research because its specific (1S-(1alpha,3aalpha,4beta,6aalpha)) stereochemistry is essential for reproducible biological activity—simple substitution with the isomer yangambin or other furofuran lignans is not scientifically valid. This compound is a competitive platelet-activating factor (PAF) antagonist with high selectivity (no activity against collagen, thrombin, or ADP-induced aggregation). It exhibits validated, direct leishmanicidal activity against L. amazonensis (IC50 = 22.6 µM) and potently inhibits JB6 murine epidermal cell transformation (IC50 = 0.15 µg/mL), making it an optimal reference for cancer chemoprevention and antiparasitic screening programs.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 24192-64-1
Cat. No. B1671535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiyangambin
CAS24192-64-1
Synonyms1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan
1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-
lirioresinol B dimethyl ethe
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1
InChIKeyHRLFUIXSXUASEX-WWLNLUSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epiyangambin (CAS 24192-64-1): A Furofuran Lignan PAF Receptor Antagonist and Chemical Probe for Research


Epiyangambin (CAS 24192-64-1) is a naturally occurring furofuran lignan, structurally characterized as the (1S-(1alpha,3aalpha,4beta,6aalpha))-isomer [1]. It functions as a competitive antagonist of the platelet-activating factor (PAF) receptor [2]. This compound exhibits a distinct profile across several key biological activities, including selective PAF antagonism, leishmanicidal effects, and the inhibition of cellular transformation. Its utility as a research tool is rooted in its quantifiable and well-documented biological activities, which differentiate it from its close structural isomer, yangambin, and other related lignans.

Epiyangambin (CAS 24192-64-1) Procurement: Why Stereochemistry Dictates Functional Specificity


The specific stereochemistry of epiyangambin is critical for its biological activity, and simple substitution with other furofuran lignans, including its isomer yangambin, is not scientifically valid. Epiyangambin demonstrates a unique and quantifiable profile of activity that is not mirrored by its closest structural relatives. For instance, while both compounds are PAF antagonists, their potency and selectivity vary considerably [1]. Furthermore, epiyangambin exhibits a different leishmanicidal potency and immunomodulatory profile compared to yangambin [2]. This evidence underscores that epiyangambin is not a generic lignan but a distinct molecular entity with specific, verifiable properties essential for reproducible research and targeted applications.

Epiyangambin (CAS 24192-64-1) Selection Guide: Quantified Performance Against Key Comparators


Epiyangambin vs. Yangambin: Direct Comparison of Leishmanicidal Potency and Selectivity

In a direct, side-by-side comparison of leishmanicidal activity, epiyangambin demonstrated a statistically significant potency advantage over its isomer yangambin against Leishmania amazonensis, with an IC50 of 22.6 µM versus 43.9 µM for yangambin [1]. Importantly, epiyangambin also exhibited superior selectivity, being notably more potent against L. amazonensis compared to L. braziliensis, a profile not as pronounced for yangambin [1].

Leishmaniasis Parasitology Immunomodulation

Epiyangambin vs. Other Lignans: Superior Potency in Inhibiting Cellular Transformation

In a standardized soft agar assay using JB6 murine epidermal cells, epiyangambin exhibited a significantly lower IC50 for inhibiting cellular transformation compared to other lignans isolated from the same plant source [1]. Its IC50 of 0.15 µg/mL was 2.7-fold lower than the next most potent compound in the study and at least 26-fold lower than several other isolates [1].

Cancer Prevention Chemoprevention Lignans

Epiyangambin vs. Yangambin: Differential Profile in Platelet-Activating Factor (PAF) Antagonism

Epiyangambin acts as a competitive antagonist of the PAF receptor, but its functional profile differs from that of its isomer, yangambin [1][2]. While epiyangambin inhibits PAF-induced rabbit platelet aggregation with an IC50 of 0.61 µM [1], yangambin inhibits PAF-induced aggregation of human platelets with an IC50 of 1.0 µM [2]. Notably, epiyangambin demonstrates high selectivity for PAF, as it had no effect on aggregation induced by collagen, thrombin, or ADP [1].

Inflammation PAF Receptor Platelet Aggregation

Epiyangambin (CAS 24192-64-1) Application Scenarios: Targeted Research Use Cases


Chemoprevention and Cellular Transformation Studies

Epiyangambin is optimally suited for in vitro studies of early-stage carcinogenesis and chemoprevention. Its high potency in inhibiting the transformation of JB6 murine epidermal cells (IC50 = 0.15 µg/mL) [1] provides a robust and quantifiable endpoint for screening and mechanistic studies of cancer-preventive agents.

Investigating PAF-Receptor Mediated Inflammation and Thrombosis

This compound serves as a selective tool for dissecting PAF-receptor signaling. Its well-characterized competitive antagonism and high selectivity (no activity against collagen, thrombin, or ADP-induced aggregation) [2] are critical for experiments requiring specific blockade of the PAF pathway, such as in models of inflammation, thrombosis, and anaphylaxis.

Leishmaniasis Drug Discovery and Parasitology Research

Epiyangambin's validated, direct leishmanicidal activity against L. amazonensis (IC50 = 22.6 µM) and its distinct immunomodulatory profile make it a valuable reference compound for in vitro anti-leishmanial drug screening and for investigating host-pathogen interactions, particularly those involving cytokine modulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiyangambin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.